

Comprehensive Technical Review: PFDA Toxicity and Health Effects

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Compound Focus: Perfluorodecanoic acid

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Executive Summary

Perfluorodecanoic acid (PFDA) represents a significant concern within the per- and polyfluoroalkyl substances (PFAS) family due to its **environmental persistence** and **potent biological effects**. This whitepaper reviews current scientific evidence demonstrating that PFDA exposure induces **genomic instability** through DNA damage and repair inhibition, promotes **cellular proliferation** via senescence suppression, and causes **endocrine disruption** particularly to thyroid function. With a serum elimination half-life lasting several years and **bioaccumulation potential** exceeding shorter-chain PFAS, PFDA poses substantial toxicological risks that demand careful consideration in drug development and environmental health safety assessments. This review provides researchers and drug development professionals with **comprehensive data** and methodological guidance for evaluating PFDA-related health effects.

Introduction to PFDA

Perfluorodecanoic acid (PFDA) is a ten-carbon chain perfluorinated carboxylic acid characterized by complete fluorine atom substitution of hydrogen atoms except at the terminal carboxyl group. This structure confers exceptional **thermal stability** and **chemical resistance**, making it historically valuable for industrial applications including stain-resistant coatings, fire-fighting foams, and waterproofing treatments. Unlike shorter-chain PFAS such as PFOA, **PFDA demonstrates significantly greater persistence** and

bioaccumulation potential due to its longer carbon chain length, with serum elimination half-lives estimated to last several years in humans. [1] [2]

Primary exposure pathways include contaminated drinking water and food sources, particularly seafood, with dermal contact and inhalation representing additional routes of concern. Environmental monitoring has detected PFDA globally in biological samples, with studies indicating **differential geographical trends**—decreasing concentrations in European populations but increasing levels in certain Asian and Arctic regions. This widespread distribution, combined with PFDA's resistance to hydrolysis, photolysis, and biodegradation, establishes it as a **persistent environmental contaminant** with significant potential for human exposure and bioaccumulation. [1] [2]

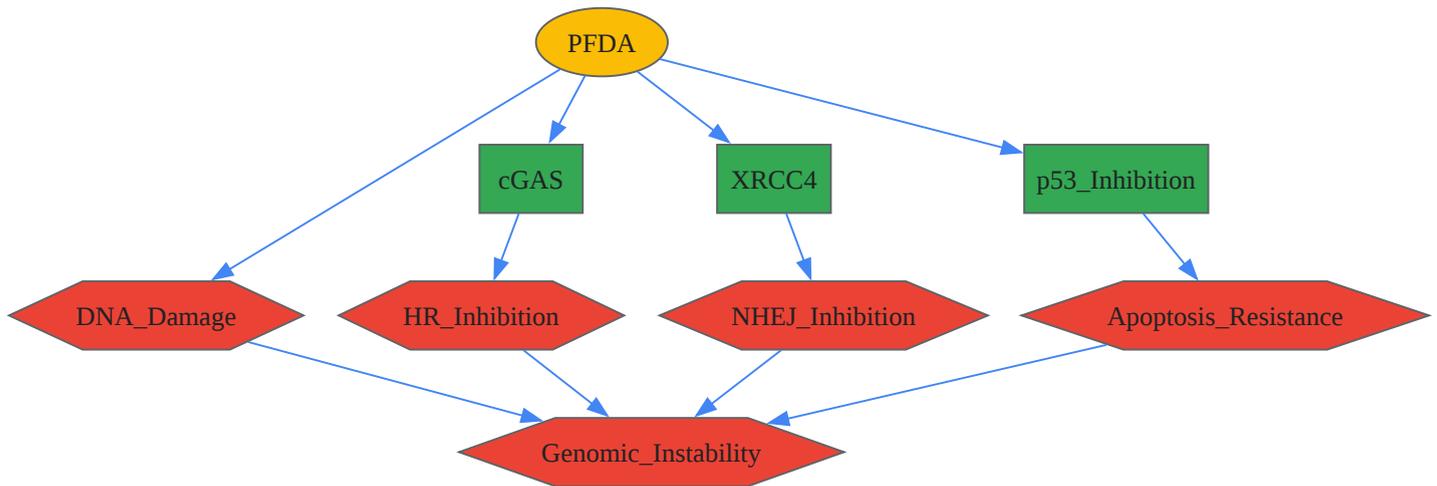
Molecular Mechanisms of Toxicity

Genotoxicity and DNA Repair Inhibition

PFDA exposure induces **genomic instability** through multiple mechanisms, with research demonstrating significant interference with DNA damage repair pathways:

- **DNA Double-Strand Breaks:** Multiple studies confirm PFDA promotes **DNA double-strand breaks (DSBs)**, as evidenced by increased γ -H2AX foci formation—a sensitive marker for DSBs. This damage occurs at both high concentrations and environmentally relevant doses, suggesting **potent genotoxic potential**. [3] [4]
- **Repair Pathway Inhibition:** PFDA specifically inhibits **non-homologous end joining (NHEJ)** by suppressing X-ray repair cross-complementing 4 (XRCC4) expression. Simultaneously, it impairs **homologous recombination (HR)** repair by promoting abnormal nuclear accumulation of cyclic GMP-AMP synthase (cGAS), which physically impedes HR repair machinery. This dual inhibition creates a **vulnerable DNA repair landscape** that perpetuates DNA damage. [3] [5] [4]
- **p53-Mediated Survival:** Interestingly, PFDA-induced p53 inhibition appears to rescue cells from apoptosis triggered by NHEJ inactivation. Overexpression of p53 in PFDA-treated cells enhances apoptosis, suggesting PFDA creates a **permissive environment for damaged cells** that would normally undergo programmed cell death. [3]

The following diagram illustrates how PFDA exposure leads to genomic instability through these mechanisms:



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PFDA induces genomic instability through multiple pathways, including DNA damage induction, repair inhibition, and apoptosis resistance. HR: Homologous recombination; NHEJ: Non-homologous end joining.

Cellular Proliferation and Senescence

PFDA demonstrates **tumor-promoting activity** through specific effects on cellular aging processes:

- **Senescence Suppression:** In gastric epithelial cells (AGS, BGC823) and hepatic cell lines (Bel-7402), PFDA treatment significantly **reduces cellular senescence**, as demonstrated by decreased SA- β -galactosidase activity and reduced expression of senescence markers p16, p21, and p27. This effect promotes increased proliferative capacity and colony-forming ability. [2]
- **sPLA2-IIA/TCF4 Pathway:** Microarray analysis reveals PFDA **downregulates sPLA2-IIA (PLA2G2A)** and its transcription factor **TCF4**, with expression decreased to approximately 20% of control levels. Restoration of TCF4 expression reduces cell proliferation by over 60%, while sPLA2-

IIA restoration decreases proliferation by 30%, establishing this pathway as a key mechanism in PFDA-induced senescence avoidance. [2]

- **Dose-Dependent Proliferation:** PFDA enhances cell growth in a **concentration-dependent manner**, with maximum effects observed at specific dosing ranges. Notably, PFDA demonstrates stronger proliferation-promoting effects than other perfluorinated compounds including PFOA and PFOS, suggesting chain-length dependent potency. [2]

Endocrine and Metabolic Disruption

PFDA significantly interferes with **endocrine function** and **metabolic regulation**:

- **Thyroid Hormone Disruption:** Multiple in vivo studies consistently demonstrate PFDA exposure significantly **reduces thyroxine (T4)** levels in rats, with effects observed at doses as low as 0.312 mg/kg/day in 28-day studies. Free T4 (FT4) shows similar suppression, while thyroid stimulating hormone (TSH) typically remains unaffected. [6]
- **Lipid Metabolism Alteration:** PFDA activates **PPAR α** and promotes cellular triglyceride accumulation in a concentration-dependent manner. This effect appears mediated through activation of the **NLRP3 inflammasome**, which subsequently upregulates SREBP1 and its lipogenic target genes (FAS, HMGCS, SCD1). [1]
- **Oxidative Stress:** In erythrocytes, PFDA disrupts the **antioxidative defense system**, altering glutathione (GSH), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities, leading to lipid peroxidation and oxidative injury. [1]

Quantitative Toxicity Data

In Vivo Toxicity Findings

Table 1: Summary of Key In Vivo Toxicity Studies for PFDA

Species/Sex	Dose/Route/Duration	Key Effects	LOAEL/NOAEL	Reference
Rat (male Wistar)	Single 75 mg/kg i.p. injection	Significant reduction in TT4 at all timepoints; minimum at 2 days post-treatment	LOAEL: 75 mg/kg (single)	Langley & Pilcher, 1985 [6]

| Rat (SD, both sexes) | 0.156-2.5 mg/kg/day by gavage for 28 days | **Male:** Significant ↓ TT4 at 0.312 mg/kg/day; ↓ FT4 at ≥0.312 mg/kg/day **Female:** ↓ FT4 at 1.25 mg/kg/day; ↓ TT3 at 2.5 mg/kg/day | LOAEL: 0.312 mg/kg/day (28-day) | NTP, 2022a [6] | | Rat (male SD) | Single i.p. injection (20, 40, 80 mg/kg) | Dose-dependent ↓ TT4 from 20 mg/kg; reduced thyroid gland weight at 80 mg/kg | LOAEL: 20 mg/kg (single) | Van Rafelghem et al., 1987 [6] | | Mouse models | Varying doses | Increased DNA double-strand breaks; reduced DNA repair capacity; altered chemosensitivity | Not established | [3] [4] |

Human Exposure and Toxicity Indicators

Table 2: Human Exposure Data and Toxicity Thresholds for PFDA

Parameter	Findings	Context
Typical Exposure Levels	0.8 ng/mL in European individuals (2013)	Background exposure level [1]
Regional Trends	Decreasing in Denmark/Germany; Increasing in Japan, Korea, Greenland, Northern Norway	Geographical exposure variation [1]
EPA Health Advisory	70 parts per trillion (ppt) in drinking water	Lifetime health advisory [1]
Acute Toxicity	LD50 in rats: 57 mg/kg	Acute oral toxicity estimate [1]
Elimination Half-life	Several years	Significantly longer than shorter-chain PFAS [2]

Experimental Methods and Protocols

In Vitro Assessment of Genotoxicity

Objective: To evaluate PFDA-induced DNA damage and repair inhibition in mammalian cell systems. [3]
[4]

Cell Models:

- Primary mouse ovarian epithelial cells
- IOSE-80 ovarian epithelial cell line
- AGS gastric epithelial cells
- Additional validation lines: BGC823 (gastric), Bel-7402 (hepatic)

Treatment Protocol:

- Culture cells in appropriate medium (RPMI 1640 for AGS, DMEM for others) supplemented with 10% FBS at 37°C, 5% CO₂
- Prepare PFDA stock solution in DMSO; maintain DMSO concentration $\leq 0.1\%$ in all treatments
- Apply PFDA at environmentally relevant concentrations (low dose) and higher doses for comparison
- Include vehicle controls (DMSO only) and positive controls for DNA damage (e.g., etoposide)

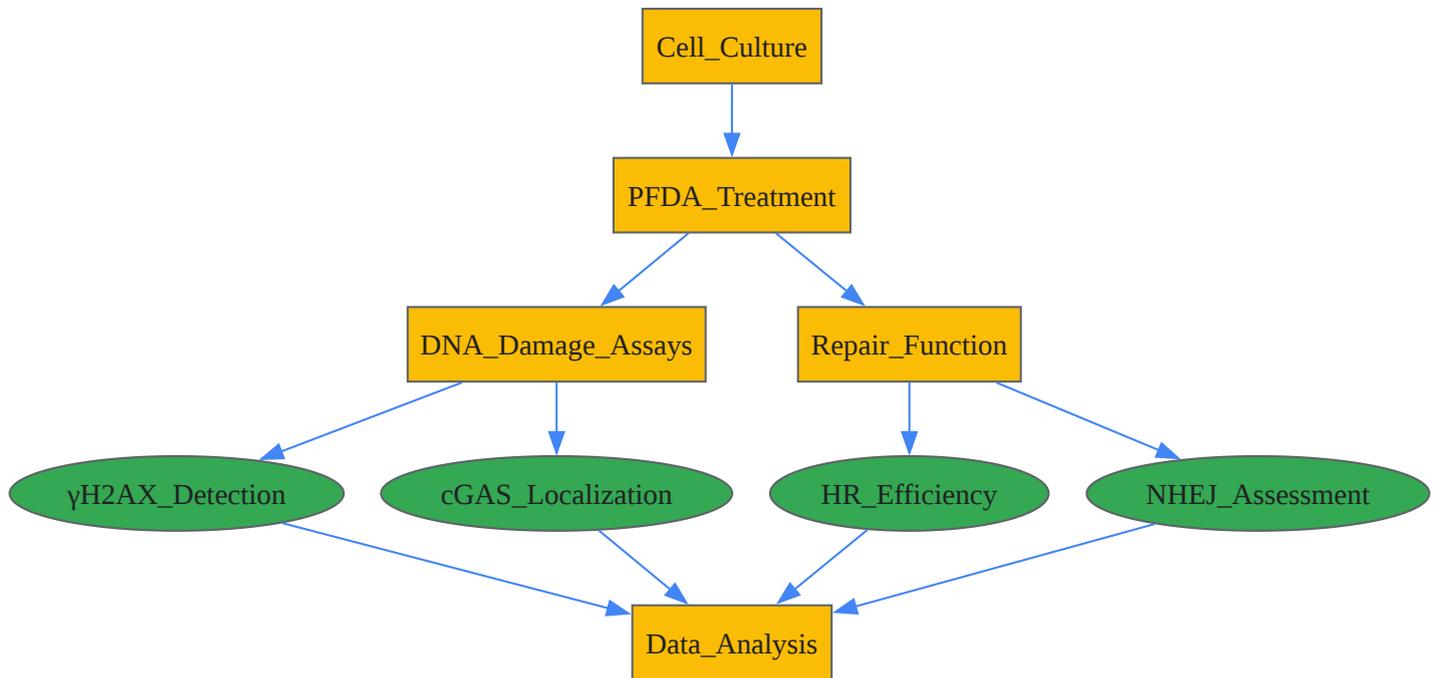
DNA Damage Assessment:

- **γ -H2AX Immunoblot:** Harvest cells post-treatment, extract proteins, separate by SDS-PAGE, transfer to membrane, and immunoblot using anti- γ -H2AX antibody
- **Immunofluorescence Microscopy:** Fix cells, permeabilize, incubate with primary γ -H2AX antibody, then fluorescent secondary antibody; quantify foci per nucleus
- **cGAS Localization:** Fractionate nuclear and cytoplasmic components; verify purity; immunoblot for cGAS in both fractions

DNA Repair Function Assays:

- **Homologous Recombination Efficiency:** Transfect with DR-GFP reporter; induce damage with I-SceI endonuclease; measure GFP⁺ cells by flow cytometry
- **Plasmid Repair Assay:** Extract genomic DNA; perform PCR amplification of specific fragments; assess repair efficiency by gel quantification

The following diagram illustrates the experimental workflow for assessing PFDA genotoxicity:



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Experimental workflow for assessing PFDA-induced genotoxicity and DNA repair inhibition, incorporating multiple complementary assays for comprehensive evaluation.

Senescence and Proliferation Analysis

Objective: To evaluate PFDA effects on cellular senescence and proliferative capacity. [2]

Cell Culture and Treatment:

- Use AGS gastric epithelial cells or other relevant lines
- Culture in RPMI 1640 with 10% FBS, 1% penicillin/streptomycin
- Treat with PFDA across concentration range (e.g., 0-100 μ M) for 72 hours
- Include control groups: vehicle (DMSO) and positive controls for senescence

Senescence Assessment:

- **SA- β -Galactosidase Staining:** Fix cells, incubate with X-gal solution at pH 6.0, count stained cells across multiple fields
- **Senescence Marker Analysis:** Extract proteins, perform western blotting for p16, p21, and p27
- **Morphological Evaluation:** Document changes in cell size, granularity, and vacuolization

Proliferation assays:

- **Colony Formation:** Seed cells at low density, treat with PFDA for specified period, allow colony formation, fix and stain with crystal violet, count colonies >50 cells
- **Cell Viability:** Perform CCK-8 assays according to manufacturer protocol, measure absorbance at 450nm
- **Gene Expression Manipulation:** Transfect with pENTER-tcf4 and pENTER-pla2g2a expression plasmids; validate transfection efficiency by sequencing and western blot

In Vivo Thyroid Toxicity Assessment

Objective: To evaluate PFDA effects on thyroid function in rodent models. [6]

Animal Models:

- Male Wistar or Sprague-Dawley rats (8-30/group)
- Age-matched controls with pair-feeding to distinguish hypophagia effects
- Appropriate acclimation period pre-study

Dosing Protocol:

- Prepare PFDA in suitable vehicle (e.g., water with minimal organic solvent)
- Administer via intraperitoneal injection (acute: 20-80 mg/kg) or oral gavage (subacute: 0.156-2.5 mg/kg/day for 28 days)
- Include vehicle control groups and pair-fed controls
- Monitor clinical signs, body weight, and food consumption regularly

Endpoint Assessments:

- **Terminal Blood Collection:** Under appropriate anesthesia at study conclusion
- **Thyroid Hormone Analysis:** Measure TT4, FT4, TT3, and TSH using validated immunoassays
- **Thyroid Histopathology:** Collect and weigh thyroid glands, fix in formalin, section, stain with H&E, examine for histopathological changes
- **Plasma PFDA Quantification:** Determine exposure levels using LC-MS/MS

Research Implications and Future Directions

The **multifaceted toxicity** of PFDA presents significant challenges and considerations for drug development professionals and environmental health researchers:

- **Cancer Risk Assessment:** PFDA's dual action as a DNA damaging agent and DNA repair inhibitor suggests **potential tumor-promoting activity** that may influence cancer susceptibility in exposed populations. This is particularly relevant for gastric cancers, given the observed effects in gastric epithelial cells. [3] [2]
- **Chemotherapy Implications:** The demonstrated alteration of cellular chemosensitivity by PFDA suggests that **background exposure levels** could potentially influence patient responses to cancer therapeutics, particularly DNA-damaging agents. [3]
- **Therapeutic Target Identification:** The AhR and sPLA2-IIA/TCF4 pathways represent **potential intervention targets** for mitigating PFDA toxicity or addressing PFDA-associated disease processes. [7] [2]
- **Regulatory Considerations:** The established **reference doses** and toxicity thresholds should inform environmental regulations and safety standards for PFDA and structurally related PFAS compounds. [6] [1]

Future research should prioritize **mechanistic studies** elucidating the precise molecular interactions between PFDA and DNA repair machinery, **epidemiological investigations** correlating human exposure levels with health outcomes, and **interventional approaches** to mitigate PFDA toxicity in exposed populations.

Conclusion

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